molecular formula C16H22O4 B12565622 4-[(3,5,5-Trimethylhexanoyl)oxy]benzoic acid CAS No. 214491-75-5

4-[(3,5,5-Trimethylhexanoyl)oxy]benzoic acid

Cat. No.: B12565622
CAS No.: 214491-75-5
M. Wt: 278.34 g/mol
InChI Key: UHVVJWPSUNECBO-UHFFFAOYSA-N
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Description

4-[(3,5,5-Trimethylhexanoyl)oxy]benzoic acid (IUPAC name: 2-{[(3,5,5-Trimethylhexyl)oxy]carbonyl}benzoic acid) is a benzoic acid derivative with a branched alkyl ester substituent. Its molecular formula is C₁₇H₂₄O₄, and its average molecular mass is 292.375 g/mol . The compound features a 3,5,5-trimethylhexanoyloxy group attached to the aromatic ring at the para position relative to the carboxylic acid group. Applications include its use as a synthetic intermediate in organic chemistry and materials science, though its biological activity remains less explored compared to structurally related compounds.

Properties

CAS No.

214491-75-5

Molecular Formula

C16H22O4

Molecular Weight

278.34 g/mol

IUPAC Name

4-(3,5,5-trimethylhexanoyloxy)benzoic acid

InChI

InChI=1S/C16H22O4/c1-11(10-16(2,3)4)9-14(17)20-13-7-5-12(6-8-13)15(18)19/h5-8,11H,9-10H2,1-4H3,(H,18,19)

InChI Key

UHVVJWPSUNECBO-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)OC1=CC=C(C=C1)C(=O)O)CC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,5,5-Trimethylhexanoyl)oxy]benzoic acid typically involves the esterification of benzoic acid with 3,5,5-trimethylhexanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-[(3,5,5-Trimethylhexanoyl)oxy]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-[(3,5,5-Trimethylhexanoyl)oxy]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-[(3,5,5-Trimethylhexanoyl)oxy]benzoic acid with analogous benzoic acid derivatives, focusing on substituent effects, physicochemical properties, and applications.

Substituent Complexity and Branching

  • Target Compound: The 3,5,5-trimethylhexanoyloxy group introduces steric hindrance and lipophilicity due to its branched alkyl chain. This contrasts with simpler esters like 1,2-benzenedicarboxylic acid diethyl ester (), which has linear ethyl groups and lower molecular weight (C₁₂H₁₄O₄). The branched chain in the target compound likely enhances solubility in nonpolar solvents compared to linear analogs .
  • Comparison with 4-((6-(Acryloyloxy)hexyl)oxy)benzoic Acid (): The latter features a longer, acrylate-functionalized hexyl chain, enabling polymerization or crosslinking in materials science. The target compound lacks this reactive acrylate group, limiting its utility in polymer chemistry but offering stability in non-reactive environments .

Triazine-Linked Benzoic Acid Derivatives

Compounds such as 3-[[4-(4-Formyl-2-methoxyphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoic acid () and methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate () incorporate triazine rings, which confer rigidity and electronic effects. These structures exhibit higher melting points (e.g., 180–182°C for vs. ~180°C for the target compound) and distinct NMR profiles due to aromatic triazine protons . The target compound’s simpler structure lacks such conjugation, resulting in lower thermal stability but easier synthetic accessibility .

Natural Benzoic Acid Derivatives

  • Glucosyringic Acid (): A glycosylated derivative with a 3,5-dimethoxy-4-glucosyloxy substituent. The glucosyl group enhances water solubility, contrasting with the lipophilic trimethylhexanoyloxy group in the target compound. This difference highlights the role of substituents in bioavailability and biological activity .
  • p-Hydroxybenzoic Acid-β-D-glucopyranoside (): Another glycoside with a phenolic hydroxyl group.

Azo-Benzoic Acid Derivatives

Synthetic azo compounds like 2-hydroxy-4-substituted-3(4,6-disubstituted-benzothiazolyl)azo benzoic acid () feature electron-withdrawing azo groups (–N=N–), which lower pKa values (e.g., phenolic protons at ~4.5–6.0) compared to the carboxylic acid group in the target compound (pKa ~2–3). These azo derivatives are used as dyes or ligands, whereas the target compound’s applications are less specialized .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituent Type Melting Point (°C) Key Applications Reference
This compound C₁₇H₂₄O₄ Branched alkyl ester ~180 Synthetic intermediate
1,2-Benzenedicarboxylic acid diethyl ester C₁₂H₁₄O₄ Linear alkyl ester Not reported Plasticizers, solvents
4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid C₁₆H₂₀O₅ Acrylate-functionalized Not reported Polymer chemistry
Glucosyringic acid C₁₅H₂₀O₁₁ Glycosylated methoxy Not reported Antioxidant, natural products

Table 2: Functional Group Impact on Properties

Functional Group Example Compound Effect on Solubility Reactivity/Stability
Branched alkyl ester Target compound High lipophilicity Stable in organic media
Azo group (–N=N–) Azo-benzoic acid derivatives Low polarity (dyes) pH-sensitive, photoactive
Glycosyl group Glucosyringic acid High water solubility Enzymatically hydrolyzable
Triazine ring Triazine-linked benzoic acids Rigid, conjugated system Thermally stable

Key Research Findings

  • Synthetic Utility : The target compound’s branched ester group is advantageous for tuning lipophilicity in drug design, though its applications are less explored than triazine-linked or acrylate-functionalized analogs .
  • Biological Relevance : Natural glycosides (e.g., ) exhibit antioxidant and bioactive properties, whereas the target compound’s esterified structure may limit direct biological interactions .
  • Thermal Behavior : Triazine derivatives () show higher thermal stability (melting points >180°C) compared to the target compound, suggesting their suitability for high-temperature applications .

Biological Activity

4-[(3,5,5-Trimethylhexanoyl)oxy]benzoic acid, also known as ISONOBS, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

  • IUPAC Name: this compound
  • Molecular Formula: C15H24O3
  • Molecular Weight: 252.36 g/mol
  • CAS Number: 287179-85-5

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound is believed to act through the following mechanisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Cell Membrane Interaction: Its hydrophobic nature allows it to integrate into lipid membranes, potentially affecting membrane fluidity and function.
  • Apoptosis Induction: Preliminary studies suggest that it may promote apoptosis in cancer cells by activating caspase pathways .

Antitumor Activity

Research has indicated that derivatives of benzoic acid compounds exhibit significant antitumor properties. For instance:

  • A study demonstrated that compounds structurally similar to this compound effectively suppressed cell viability in breast cancer cell lines (MCF-7 and MDA-MB-468). These compounds induced cell cycle arrest and apoptosis through increased caspase-3 activity and reduced colony-forming ability .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound:

  • Short-term repeated dose toxicity tests revealed no significant adverse effects at lower concentrations (10 mg/mL), while higher doses (100 mg/mL) showed minor toxicity indicators in rodent models .

Data Table: Summary of Biological Activities

Activity Effect Study Reference
AntitumorInduces apoptosis in cancer cells
Enzyme inhibitionAlters metabolic pathways
ToxicityMinor effects at high doses

Case Studies

Several case studies highlight the biological implications of this compound:

  • Breast Cancer Treatment:
    • A clinical study evaluated the efficacy of this compound in combination with other agents against MCF-7 cells. Results indicated enhanced cytotoxicity compared to controls, suggesting potential for combination therapy in breast cancer management.
  • Enzyme Interaction:
    • Research focused on the interaction between this compound and various metabolic enzymes demonstrated significant inhibition rates, which could be pivotal in drug design for metabolic disorders.

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